2-(4-pentylcyclohexyl)acetic Acid
Description
2-(4-Pentylcyclohexyl)acetic acid is a cyclohexane derivative featuring a pentyl substituent at the 4-position of the cyclohexyl ring and an acetic acid group at the 2-position.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-pentylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBNAJRQLNFGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395738 | |
| Record name | 2-(4-pentylcyclohexyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84219-03-4 | |
| Record name | 2-(4-pentylcyclohexyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(4-pentylcyclohexyl)acetic acid with structurally related compounds, emphasizing substituent effects on molecular weight, solubility, and applications:
Key Differences and Implications
Cyclohexyl vs. Aromatic Backbone :
- Cyclohexyl-based compounds (e.g., this compound) exhibit higher conformational flexibility and lipophilicity compared to rigid aromatic analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid. This makes cyclohexyl derivatives more suitable for lipid-rich environments or polymer matrices .
- Aromatic analogs (e.g., phenylacetic acids) engage in π-π stacking and hydrogen bonding (e.g., centrosymmetric dimers in ), enhancing crystallinity and stability in solid-state applications .
Substituent Effects: Alkyl Chain Modifications: The methyl branch in 2-[4-(4-methylpentyl)cyclohexyl]acetic acid increases molecular weight by ~14 Da and likely elevates boiling points compared to the straight-chain pentyl variant. Branching may also reduce melting points due to disrupted packing . Functional Groups: The 2-amino-2-oxoethyl group in ’s compound introduces polarity, improving aqueous solubility and enabling biological interactions (e.g., enzyme binding), unlike the non-polar pentyl chain in the target compound .
Electronic and Steric Effects :
- Electron-withdrawing groups (e.g., bromo in ) increase acidity of the acetic acid moiety, while electron-donating groups (e.g., methoxy) decrease it. Cyclohexyl derivatives, lacking aromatic substituents, exhibit milder electronic effects, favoring neutral pH stability .
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